molecular formula C10H11BrN2 B8093708 1-Methylquinolin-1-ium-4-amine;bromide

1-Methylquinolin-1-ium-4-amine;bromide

Cat. No.: B8093708
M. Wt: 239.11 g/mol
InChI Key: CRMBEJTWYQUAKH-UHFFFAOYSA-N
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Description

1-Methylquinolin-1-ium-4-amine;bromide is a useful research compound. Its molecular formula is C10H11BrN2 and its molecular weight is 239.11 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-methylquinolin-1-ium-4-amine;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.BrH/c1-12-7-6-9(11)8-4-2-3-5-10(8)12;/h2-7,11H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMBEJTWYQUAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C2=CC=CC=C21)N.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Quinoline Derivatives in Organic and Materials Chemistry

The quinoline (B57606) scaffold, consisting of a fused benzene (B151609) and pyridine (B92270) ring, is a cornerstone in heterocyclic chemistry. swolverine.comnih.gov This structural motif is prevalent in numerous natural products, particularly alkaloids like quinine, and forms the core of many synthetic compounds with significant biological and physical properties. nih.govnih.gov The versatility of the quinoline ring allows for extensive functionalization, leading to a vast library of derivatives with tailored characteristics. nih.govnih.gov

In organic chemistry, quinoline derivatives are pivotal intermediates in the synthesis of more complex molecules. swolverine.com Their preparation is well-established through various named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses, which allow for the construction of the core ring system. nih.gov Modern methods, including multicomponent reactions and palladium-catalyzed C-H activation, have further expanded the synthetic toolbox, enabling the efficient and diverse production of quinoline derivatives. nih.govpeptidesciences.com

The applications of quinoline derivatives extend prominently into materials chemistry. Their conjugated π-systems are responsible for their use in the manufacture of dyes, particularly cyanine (B1664457) dyes, where the quinolinium salt structure is fundamental. nih.gov Furthermore, the inherent fluorescence of many quinoline derivatives has led to their development as sensors and probes for various analytical applications. nih.govnih.govnih.gov In the realm of materials science, quinoline-based compounds are also investigated for their potential in developing photovoltaic cells and other electronic materials. nih.gov

Quaternization of the nitrogen atom in the quinoline ring to form quinolinium salts significantly modifies the electronic properties of the molecule, enhancing its utility. These salts are a prominent class of cationic surfactants and have been explored for applications ranging from industrial detergents to disinfectants. nih.gov The positive charge on the nitrogen atom also makes the quinolinium ring susceptible to nucleophilic attack, a property exploited in various synthetic transformations.

Specific Academic and Research Interest in 1 Methylquinolin 1 Ium 4 Amine;bromide and Its Analogues

While specific research data on 1-Methylquinolin-1-ium-4-amine;bromide is limited in publicly accessible literature, significant academic interest is focused on its structural analogues, particularly other amino-substituted N-methylquinolinium salts. The primary areas of investigation for these compounds are in medicinal chemistry as enzyme inhibitors and in materials science as fluorescent probes.

A key analogue, 5-amino-1-methylquinolinium (B14899983) (5-amino-1MQ), has been extensively studied as a potent and selective inhibitor of nicotinamide (B372718) N-methyltransferase (NNMT). nih.gov NNMT is a cytosolic enzyme that plays a role in cellular metabolism and energy homeostasis, and its increased expression is linked to conditions like obesity, type 2 diabetes, and certain cancers. nih.govnih.gov Research has shown that methylquinolinium scaffolds with primary amine substitutions are highly membrane-permeable and can effectively inhibit NNMT. Specifically, 5-amino-1MQ has demonstrated the ability to reverse high-fat diet-induced obesity in mouse models by increasing cellular energy expenditure and reducing the formation of fat cells, without observable adverse effects. nih.gov This line of research highlights the therapeutic potential of amino-N-methylquinolinium salts.

The position of the amino group on the quinolinium ring is crucial for biological activity. Research into 4-aminoquinoline (B48711) derivatives, which are structurally closer to the title compound, has identified them as potent inhibitors of other key enzymes. For instance, various 4-aminoquinoline derivatives have been synthesized and shown to act as inhibitors of Bruton's tyrosine kinase (BTK), a target for treating rheumatoid arthritis. nih.gov Other studies have demonstrated that 4-aminoquinolines can inhibit the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), presenting a potential avenue for developing new antitubercular agents.

Furthermore, aminoquinoline derivatives are of great interest for their fluorescent properties. The introduction of an amino group, an electron-donating group, to the quinoline (B57606) ring can create "push-pull" type systems that often exhibit solvatochromism, where their fluorescence emission changes with the polarity of the solvent. nih.govnih.gov This property makes them suitable for use as fluorescent probes to study non-polar environments within living cells, such as lipid droplets. nih.govnih.gov While much of this research has focused on non-quaternized aminoquinolines, the underlying photophysical principles are relevant to their quaternary salt analogues.

Overview of Research Landscape: Key Themes and Advancements

Synthetic Pathways to 1-Methylquinolin-1-ium-4-amine;bromide and Related Quaternary Quinolinium Scaffolds

The generation of the this compound scaffold fundamentally relies on two key processes: the alkylation of the quinoline (B57606) nitrogen to form the quaternary ammonium (B1175870) salt and the installation of the 4-amino substituent. These steps can be performed in different sequences and with various reagents to achieve the desired product.

N-Alkylation Strategies of Quinoline Derivatives

The quaternization of the nitrogen atom in the quinoline ring is a crucial step in forming the quinolinium cation. This is typically achieved through N-alkylation reactions using appropriate alkylating agents.

The methylation of the quinoline nitrogen is a common strategy to introduce a methyl group, leading to the formation of a 1-methylquinolinium (B1204318) salt. Iodomethane is a frequently employed reagent for this purpose. For instance, the N-alkylation of 1-phenyl-pyrazoles using alkyl iodides has been reported as a method to prepare 1-phenyl-substituted pyrazolium (B1228807) salts. nih.gov While this example pertains to a different heterocyclic system, the underlying principle of N-alkylation with an alkyl iodide is directly applicable to quinoline derivatives.

A general approach involves the reaction of a substituted quinoline with an excess of methyl iodide, often in a suitable solvent, to facilitate the formation of the quaternary ammonium iodide salt. This method provides a straightforward route to 1-methylquinolinium scaffolds.

Similar to methylation with iodomethane, the quaternization of the quinoline nitrogen can be accomplished using alkyl bromides. This reaction introduces an alkyl group to the nitrogen atom and results in the formation of a quinolinium bromide salt. The treatment of 4-hydroxyquinolines with (2-methyl)allyl bromide in the presence of a base like potassium carbonate leads to selective N-alkylation, forming N-[(2-methyl)allyl]-4-quinolones. nih.gov This demonstrates the utility of alkyl bromides in the N-alkylation of quinoline systems.

The synthesis of pyridinium (B92312) bromide salts, such as 4-methyl-1-(3-phenoxypropyl)pyridinium bromide, further illustrates the general applicability of using alkyl bromides for the quaternization of nitrogen-containing heterocycles. researchgate.net In the context of synthesizing this compound, 4-aminoquinoline (B48711) would be the starting material, which would then be reacted with methyl bromide to yield the target compound.

Table 1: N-Alkylation Reactions of Heterocyclic Compounds

Starting Material Alkylating Agent Product Reference
1-Phenyl-pyrazoles Alkyl iodides 1-Phenyl-substituted pyrazolium salts nih.gov
4-Hydroxyquinolines (2-Methyl)allyl bromide N-[(2-Methyl)allyl]-4-quinolones nih.gov
Pyridine (B92270) derivative 3-Phenoxypropyl bromide 4-Methyl-1-(3-phenoxypropyl)pyridinium bromide researchgate.net
4-Hydroxy-2(1H)-quinolone Prenyl bromide N-allylated product researchgate.net

Introduction and Modification of the 4-Amino Substituent

The presence of an amino group at the C4 position is a defining feature of this compound. This substituent can be introduced either through direct amination of a pre-formed quinoline ring or by transforming an existing substituent at the C4 position.

The direct introduction of an amino group at the C4 position of a quinoline ring is a key synthetic strategy. One of the most prevalent methods involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the C4 position, typically a halogen like chlorine, with an amine. nih.gov A wide variety of 4-aminoquinolines are synthesized by the direct coupling of 4-chloroquinolines with an amine substrate. nih.gov For example, a series of 4-aminoquinoline derivatives were synthesized by reacting 4-chloro-7-substituted-quinolines with corresponding mono/dialkyl amines. nih.gov

Recent advancements have also explored palladium-catalyzed dehydrogenative aromatization for the synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-one and various amines. nih.gov This method has shown excellent tolerance for different functional groups on both the amine and the quinoline core. nih.gov

An alternative approach to installing the 4-amino group is by converting a pre-existing substituent at the C4 position. A common precursor for this transformation is a 4-chloroquinoline (B167314), which is readily accessible. The synthesis of various 4-aminoquinoline analogs often starts from 4,7-dichloroquinoline, where the chlorine at the C4 position is subsequently displaced by an appropriate amine. nih.gov

For instance, new N-benzyl-4-aminoquinolines have been prepared through the condensation of the appropriate amines with 4,7-dichloroquinoline. nih.gov Similarly, the synthesis of novel 4-N-methylaminoquinoline analogues has been achieved through the fusion of an N-methylated secondary amine with a 4-chloroquinoline nucleus. nih.gov This highlights the versatility of using 4-chloroquinolines as key intermediates for the synthesis of a diverse range of 4-aminoquinoline derivatives. The general method for synthesizing substituted quinoline rings often involves the initial formation of a 4-hydroxyquinoline, which is then converted to the more reactive 4-chloroquinoline using phosphorus oxychloride. ucsf.edu

Table 2: Synthesis of 4-Aminoquinolines

Starting Material Reagent/Method Product Reference
4-Chloroquinolines Amine substrate (SNAr) 4-Aminoquinolines nih.gov
4-Chloro-7-substituted-quinolines Mono/dialkyl amines 4-Aminoquinoline derivatives nih.gov
2,3-Dihydroquinolin-4(1H)-one Amines (Pd-catalyzed dehydrogenation) 4-Aminoquinolines nih.gov
4,7-Dichloroquinoline Amines N-benzyl-4-aminoquinolines nih.gov
4-Chloroquinoline nucleus N-methylated secondary amine 4-N-Methylaminoquinoline analogues nih.gov
Aniline (B41778) and Meldrum's acid Two-step synthesis Substituted 4-hydroxyquinolines ucsf.edu

Anion Exchange Procedures for Bromide Salts

Anion exchange is a crucial process for modifying the properties of ionic compounds like this compound. This technique allows for the replacement of the bromide anion with other anions, which can influence the salt's solubility, stability, and reactivity.

Ion-exchange resins are commonly employed for this purpose. wikipedia.org These are insoluble polymeric materials containing charged functional groups. wikipedia.orgbiocompare.com For anion exchange, a resin with positively charged groups (an anion-exchange resin) is used. wikipedia.orgbiocompare.com The process involves passing a solution of the quinolinium bromide salt through a column packed with the resin. The bromide ions are captured by the resin, and the desired new anions, which were pre-loaded onto the resin, are released into the solution, forming the new quinolinium salt. wikipedia.org

Common types of anion exchange resins include those with quaternary ammonium functional groups. biocompare.comjacobi.net The efficiency of the exchange process can depend on several factors, including the type of resin, the concentration of the solutions, and the relative affinity of the different anions for the resin. wikipedia.org For instance, to replace bromide, a resin loaded with an anion that has a higher affinity for the resin or is present in a large excess would be used. The process can be reversed by washing the resin with a concentrated solution of a different anion. wikipedia.org

While specific examples detailing the anion exchange of this compound are not prevalent in the reviewed literature, the general principles of ion-exchange chromatography are well-established and applicable. wikipedia.orgbiocompare.comsigmaaldrich.com For example, the synthesis of various quinolinium and quinazolinium salts often involves modifying the counter-ion to improve properties like solubility, which is a common goal in medicinal chemistry. thieme-connect.de The exchange of halide ions, such as bromide for iodide, has been observed during the N-alkylation of chloroquinolines. thieme-connect.de

A practical laboratory-scale anion exchange could involve the following steps:

Preparation of the ion-exchange column with a suitable anion exchange resin (e.g., a strongly basic resin).

Elution of the column with a concentrated solution of the desired new anion (e.g., sodium acetate (B1210297) to introduce the acetate anion).

Washing the column to remove excess salt.

Passing a solution of this compound through the column.

Collecting the eluent containing the new 1-methylquinolin-1-ium-4-amine salt.

This methodology provides a versatile route to a variety of 1-methylquinolin-1-ium-4-amine salts with different anionic components, thereby expanding the range of their potential applications.

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry offers a range of sophisticated techniques to construct complex molecules like this compound efficiently and with high selectivity. These methods often focus on minimizing steps, reducing waste, and employing milder reaction conditions.

One-Pot and Multi-Component Reaction Approaches

One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation without isolating intermediates. frontiersin.org This approach offers significant advantages in terms of time, resource, and energy savings, aligning with the principles of green chemistry. frontiersin.orgerciyes.edu.tr

Several MCRs have been developed for the synthesis of the quinoline scaffold. For instance, a three-component reaction involving an aromatic amine, an aldehyde, and pyruvic acid, known as the Doebner reaction, yields quinoline-4-carboxylic acids. nih.gov While not directly producing the target compound, this illustrates the power of MCRs in building the core quinoline structure.

More relevant to 4-aminoquinolines, palladium-catalyzed multicomponent domino reactions have been reported for the synthesis of 2-aryl-4-dialkylaminoquinolines. nih.gov These reactions can involve the tandem conjugate addition and cyclization of in situ generated intermediates. nih.gov Another example is a three-component reaction that proceeds via an imidoylative Sonogashira/cyclization cascade to produce 2-(alkyl/aryl)-4-aminoquinolines. nih.govfrontiersin.org

The synthesis of polysubstituted 4-aminoquinolines has also been achieved through an aza-Michael addition/intramolecular annulation of ynones and 2-aminobenzonitriles. nih.gov This method is noted for its operational simplicity, scalability, and high atom economy. nih.gov The general concept of MCRs is to bring together three or more reactants to form a product that incorporates substantial parts of all the starting materials. frontiersin.orgorganic-chemistry.org

A hypothetical one-pot synthesis of a 1-methylquinolin-1-ium-4-amine derivative could involve the reaction of a 2-haloaniline, a terminal alkyne, and an amine, followed by N-methylation in the same reaction vessel. This would streamline the synthesis process significantly compared to a traditional multi-step approach.

Catalytic Strategies in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be difficult or impossible and often proceeding with high efficiency and selectivity.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. nih.gov This field has grown exponentially, offering a metal-free alternative to traditional catalysis. nih.govnobelprize.org Organocatalysts are generally less toxic, less expensive, and more stable than many metal-based catalysts. nih.gov

In the context of quinoline synthesis, organocatalysts can be employed in various reaction types. For example, proline and its derivatives are well-known organocatalysts for enamine and iminium ion-mediated reactions. rsc.org A domino reaction between ketones and α,β-unsaturated aldehydes to form cyclohexanecarbaldehydes can be catalyzed by modularly designed organocatalysts. rsc.org

While direct organocatalytic methods for the synthesis of this compound are not explicitly detailed in the literature, the principles of organocatalysis can be applied. For instance, an organocatalyst could facilitate the initial formation of the 4-aminoquinoline ring system, which could then be N-methylated. An example of a related reaction is the L-proline catalyzed multicomponent synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines. mdpi.com

The development of metal-free catalytic systems is a significant area of research, driven by the desire to avoid the cost, toxicity, and environmental impact associated with some transition metals. researchgate.net

Several metal-free protocols for quinoline synthesis have been reported. researchgate.netmdpi.com These often involve the use of reagents like iodine or radical initiators to promote cyclization and aromatization reactions. mdpi.com For example, iodine-catalyzed synthesis of diarylquinolines from enamides and imines has been demonstrated. mdpi.com Another approach involves the use of N-bromosuccinimide (NBS) to mediate a radical cyclization for the formation of 3-substituted quinolines. mdpi.com

The synthesis of 3-acylquinolines has been achieved through a transition metal-free protocol involving the aza-Michael addition and intramolecular annulation of enaminones with anthranils. mdpi.com This reaction highlights the potential of using simple and readily available reagents to construct the quinoline core. Metal-free domino one-pot protocols are particularly attractive for their efficiency in building the quinoline scaffold from simple starting materials. researchgate.net

Photocatalysis utilizes light to drive chemical reactions, often under mild conditions. rsc.org This "green" technology has gained significant attention for its ability to access unique reaction pathways. rsc.org

Visible-light-mediated synthesis has emerged as a powerful tool for the construction of quinolines. rsc.orgnih.gov These methods often involve the use of a photocatalyst that absorbs visible light and then initiates a chemical transformation. nih.gov For example, the synthesis of quinolines from cyclopropenes and an azidobenziodazolone reagent under visible-light irradiation has been reported. nih.gov

The direct C3-amidation of 2H-indazoles has been achieved using an inexpensive organic photocatalyst and N-aminopyridinium salts as amidyl radical sources under photoredox conditions. acs.org This demonstrates the potential of photocatalysis in forming C-N bonds, a key step in the synthesis of amino-substituted heterocycles.

Visible-light-mediated dearomative ring expansion of quinolinium salts has also been explored, showcasing the utility of light in transforming the quinoline core itself. thieme-connect.com Furthermore, the synthesis of quinazolinones from benzyl (B1604629) bromides and 2-aminobenzamides has been accomplished using visible light without the need for any photocatalyst or additive, highlighting the simplest form of photocatalysis. rsc.org

A potential photocatalytic route to a 4-aminoquinoline derivative could involve the light-induced coupling of a suitable quinoline precursor with an amine source.

Green Chemistry Principles in Quinolinium Synthesis (e.g., Solvent-Free, Microwave-Assisted)

The synthesis of quinolinium salts, including structures analogous to this compound, is increasingly guided by the principles of green chemistry to enhance efficiency and reduce environmental impact. thieme-connect.comthieme-connect.com Microwave-assisted synthesis and solvent-free reaction conditions are two prominent strategies that have been successfully employed.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. frontiersin.orgyoutube.com This technology has been applied to the synthesis of various quinoline and quinazolinone derivatives. frontiersin.orgnih.gov For instance, the synthesis of 4-hydroxy-2-quinolinone derivatives has been achieved in high yields (89%) within minutes (6 min) under microwave irradiation in the presence of a catalytic amount of p-toluenesulfonic acid. umich.edu In contrast, traditional thermal methods can be slower and less efficient. umich.edu The advantages of microwave-assisted synthesis stem from the direct and efficient heating of the reaction mixture, which can accelerate reaction rates and improve outcomes. youtube.com This method has been used to prepare flavonoid derivatives through microwave-assisted closure of the heterocyclic ring, demonstrating its broad applicability. nih.gov

Solvent-Free Synthesis:

Solvent-free, or neat, reaction conditions represent another cornerstone of green chemistry, minimizing waste and avoiding the use of potentially hazardous organic solvents. youtube.com This approach has been successfully utilized for the synthesis of N-alkylbenzothiazolium iodide salts, which are precursors to ionic liquids. researchgate.netumich.edu The reactions are typically carried out by heating the neat reactants, with optimized temperatures and reaction times leading to high yields (75-99%). researchgate.netumich.edu While attempting to synthesize 4-hydroxy-2-quinolinone from aniline and diethyl malonate under solvent-free microwave conditions without a catalyst was unsuccessful, the addition of a catalyst facilitated the reaction, highlighting the importance of optimizing reaction parameters. umich.edu

The following table summarizes a comparison of green synthesis methods for related heterocyclic compounds.

MethodReactantsConditionsProductYieldTimeReference
Microwave-AssistedAniline and Diethyl Malonatep-toluenesulfonic acid catalyst, microwave irradiation4-hydroxy-2-quinolinone89%6 min umich.edu
Solvent-FreeBenzothiazole and Alkyl HalidesHeating neat reactants (80-200°C)N-alkylbenzothiazolium iodide salts75-99%2-9 h researchgate.netumich.edu

Mechanistic Understanding of Key Transformations Involving this compound

Nucleophilic Substitution Reactions (SN2)

Nucleophilic substitution is a fundamental reaction class for quinolinium salts. The positively charged nitrogen atom in the quinolinium ring system enhances the electrophilicity of the carbon atoms, particularly at the C2 and C4 positions, making them susceptible to attack by nucleophiles. tutorsglobe.com

The SN2 (bimolecular nucleophilic substitution) mechanism involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orgmasterorganicchemistry.com This "backside attack" results in an inversion of stereochemical configuration at the reaction center. libretexts.orgmasterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

For quinolinium salts like this compound, a nucleophile can attack the methyl group on the nitrogen atom in an SN2 fashion. However, nucleophilic attack is more commonly observed at the C2 and C4 positions of the quinoline ring. tutorsglobe.com The presence of a good leaving group at these positions facilitates the substitution. For instance, in reactions of 4-cyano-2-methylthioquinolinium salts, which possess two potential leaving groups, substitution can occur at either the C2 or C4 position depending on the reaction conditions and the nature of the nucleophile. nih.gov The reactivity is often hindered by steric factors; bulky groups around the reaction center can slow down or prevent the SN2 reaction from occurring. youtube.com

A related process is the photo-amination of sodium 1-amino-4-bromoanthraquinone-2-sulphonate, which undergoes a nucleophilic photosubstitution reaction with amines to replace the bromine atom. rsc.org

Condensation Reactions (e.g., Knoevenagel Condensation in Analogues)

The Knoevenagel condensation is a variation of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base such as an amine. psiberg.comwikipedia.org This reaction is a crucial method for forming carbon-carbon double bonds. sigmaaldrich.comresearchgate.net The mechanism typically begins with the deprotonation of the active methylene compound by the base to form a carbanion or enolate. psiberg.comnih.gov This nucleophile then adds to the carbonyl group of the aldehyde or ketone. researchgate.net The resulting β-hydroxy intermediate readily undergoes dehydration to yield an α,β-unsaturated product. sigmaaldrich.comresearchgate.net

While direct examples involving this compound are not prevalent, analogous quinolinium and pyridinium salts with activated methyl or methylene groups can participate in Knoevenagel-type condensations. The electron-withdrawing nature of the quinolinium ring can activate adjacent C-H bonds, making them sufficiently acidic to be deprotonated by a base.

A key variation is the Doebner modification, which uses pyridine as a base and often involves a reactant with a carboxylic acid group, leading to condensation followed by decarboxylation. psiberg.comorganic-chemistry.org

The following table outlines the general steps of the Knoevenagel condensation mechanism.

StepDescriptionKey Intermediates
1Deprotonation of the active methylene compound by a base.Enolate/Carbanion
2Nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde/ketone.Aldol-type adduct
3Protonation of the resulting alkoxide.β-hydroxy intermediate
4Dehydration (elimination of water) to form the C=C double bond.α,β-unsaturated product

Cyclization and Annulation Pathways

Quinolinium salts are valuable precursors for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. thieme-connect.comthieme-connect.com Annulation refers to the formation of a new ring fused to an existing one. N-alkyl quinolinium salts can react with various partners, such as alkenes, alkynes, and diketones, to construct diverse annulated products. thieme-connect.comthieme-connect.com

These transformations often proceed through cycloaddition pathways. For example, the reaction of N-alkylquinolinium salts with electron-deficient alkenes can occur via a [3+2] cycloaddition, leading to the formation of a nitrogen-containing fused heterocyclic skeleton. thieme-connect.com

Another important pathway is the Friedländer annulation, which provides an efficient route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. nih.gov This method allows for the introduction of a variety of functional groups onto the quinoline core. nih.gov Tandem reactions, such as the Michael-SNAr annulation, have also been developed to synthesize dihydro-quinolinones, where an initial Michael addition is followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring. researchgate.net

Radical Mediated Transformations

Radical reactions involving quinolinium salts, particularly Katritzky pyridinium salts derived from primary amines, have become a powerful tool in modern organic synthesis. nih.govwhiterose.ac.uk These salts can serve as precursors to alkyl radicals under visible-light photoredox catalysis. whiterose.ac.ukresearchgate.net

The general mechanism involves a single-electron transfer (SET) to the pyridinium salt, often from a photoexcited catalyst. This can lead to the formation of a dihydropyridyl radical, which then fragments to release an alkyl radical. nih.gov This alkyl radical can then participate in various transformations, such as addition to alkenes or cross-coupling reactions. whiterose.ac.uk

For example, a deaminative three-component dicarbofunctionalization of styrenes has been developed using benzylic pyridinium salts as radical precursors. whiterose.ac.uk In this process, the photogenerated benzylic radical adds to the styrene, and the resulting radical intermediate is trapped by another nucleophile. whiterose.ac.uk The generation of radicals from these salts has been supported by trapping experiments, for instance, with TEMPO. nih.gov Radical reactions can also be used for dehalogenation, where a radical initiator like AIBN is used in conjunction with a radical propagating agent such as tributyltin hydride. libretexts.org

The formation of amine radical cations is another key aspect, which can be generated through photo-oxidation. nih.govbeilstein-journals.org These radical cations can then undergo further reactions, such as deprotonation to form α-amino radicals, which are valuable synthetic intermediates. beilstein-journals.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the types of protons and carbons present in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the N-methyl protons, the amine (NH₂) protons, and the protons on the quinolinium ring system. The quaternization of the nitrogen atom in the quinoline ring would cause a significant downfield shift for the aromatic protons compared to a neutral quinoline, particularly for those protons closest to the positively charged nitrogen (e.g., H2, H8). The chemical shift (δ) of the N-methyl group would likely appear as a sharp singlet. The protons of the benzenoid and pyridinoid rings would show characteristic splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling to adjacent protons.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The carbon atoms of the quinolinium ring would appear in the aromatic region, with those directly bonded to the nitrogen atom (C2, C9) being significantly shifted. The N-methyl carbon would produce a distinct signal in the aliphatic region.

A hypothetical data table for these analyses would look as follows, but requires experimental data for completion:

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data is illustrative and not based on experimental results)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-CH₃Data not availableData not available
2-HData not availableData not available
3-HData not availableData not available
4-NH₂Data not availableData not available
C4Data not availableData not available
5-HData not availableData not available
6-HData not availableData not available
7-HData not availableData not available
8-HData not availableData not available
C8aData not availableData not available
C4aData not availableData not available

To unambiguously assign the signals from 1D NMR, two-dimensional techniques are employed. researchgate.netmdpi.commdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, allowing for the tracing of proton connectivity throughout the quinolinium ring system. researchgate.net For example, a cross-peak between the signals for H5 and H6 would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. mdpi.comspectrabase.com This is crucial for assigning each proton to its corresponding carbon in the molecular skeleton.

Advanced Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass of the molecule, providing confirmation of its molecular formula.

As this compound is an ionic salt, ESI is the ideal ionization method. This technique transfers the pre-existing cation from solution to the gas phase for detection. The resulting spectrum would be expected to show a prominent peak corresponding to the cationic part of the molecule, [1-Methylquinolin-1-ium-4-amine]⁺. The presence of bromine could also be detected by its characteristic isotopic pattern in the bromide anion (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), though anions are often not observed in positive ion mode. chemicalbook.com

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and confirmation of the molecular formula with a high degree of confidence.

Table 2: Hypothetical Mass Spectrometry Data for this compound (Note: Data is illustrative and not based on experimental results)

TechniqueIonCalculated m/zObserved m/z
ESI-MS[C₁₀H₁₁N₂]⁺159.09Data not available
HRMS[C₁₀H₁₁N₂]⁺159.0917Data not available

X-ray Crystallography for Precise Molecular Architecture

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the packing of the ions in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding between the amine group (N-H) and the bromide anions. nih.govresearchgate.net This analysis provides an unambiguous confirmation of the molecular structure.

Table 3: Hypothetical Crystal Data for this compound (Note: Data is illustrative and not based on experimental results)

ParameterValue
Crystal systemData not available
Space groupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

Single-Crystal X-ray Diffraction: Bond Lengths, Angles, and Torsion Angles

For instance, the crystal structure of 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide, a related quinolinium derivative, reveals key structural features that are likely to be mirrored in the title compound. mdpi.com In this analogue, the quinolinium ring system is essentially planar, a characteristic feature of aromatic systems. The quaternization of the nitrogen atom introduces a positive charge that influences the bond lengths and angles within the heterocyclic ring. Typically, the C-N bonds within the quinolinium ring are expected to be in the range of 1.3-1.4 Å. The attachment of the methyl group to the nitrogen atom would result in a C-N bond length of approximately 1.47 Å.

In another relevant analogue, 4-amino-1-(4-methylbenzyl)pyridinium bromide, the exocyclic C-N bond of the aminopyridine moiety exhibits a length that suggests a degree of partial double bond character due to resonance with the aromatic ring. nih.govnih.govresearchgate.net A similar effect would be anticipated for the 4-amino group in 1-Methylquinolin-1-ium-4-amine. The bond angles within the quinolinium ring are expected to be close to 120°, consistent with sp² hybridization of the carbon and nitrogen atoms. The geometry around the exocyclic amino group is predicted to be trigonal planar.

Torsion angles are crucial for defining the three-dimensional conformation of the molecule. In the case of the 4-amino group, the torsion angle involving the C3-C4-N(amino)-H bonds would be close to 0° or 180°, indicating that the amino group lies in the plane of the quinolinium ring, which maximizes electronic delocalization.

Table 1: Expected Bond Lengths and Angles for this compound based on Analogous Structures

ParameterExpected Value Range (Å or °)Rationale based on Analogous Compounds
C-N (ring)1.3 - 1.4Typical for aromatic heterocyclic systems. mdpi.com
C-C (ring)1.36 - 1.42Characteristic of aromatic carbon-carbon bonds.
C4-N(amino)~1.36Partial double bond character due to resonance. nih.gov
N-C(methyl)~1.47Standard single bond between sp² N and sp³ C. mdpi.com
C-N-C (ring)~120Consistent with sp² hybridization.
C-C-N (ring)~120Consistent with sp² hybridization.
H-N-H (amino)~120Trigonal planar geometry.

Crystallographic Analysis of Intermolecular Packing and Supramolecular Synthons

The crystal packing of this compound is expected to be dominated by a network of hydrogen bonds and other non-covalent interactions, leading to the formation of distinct supramolecular synthons. The bromide anion (Br⁻), being a good hydrogen bond acceptor, is predicted to play a pivotal role in the crystal architecture.

Based on the analysis of similar structures like 4-amino-1-(4-methylbenzyl)pyridinium bromide, the primary intermolecular interactions would be N-H···Br hydrogen bonds involving the protons of the 4-amino group and the bromide anion. nih.govnih.govresearchgate.net These interactions are strong and directional, often leading to the formation of well-defined motifs such as chains or sheets. In the aforementioned pyridinium analogue, these interactions result in a centrosymmetric tetramer-like unit. nih.gov

Furthermore, π-π stacking interactions between the planar quinolinium rings of adjacent cations are a common feature in the crystal structures of aromatic compounds. These interactions, where the electron-rich π-systems are stacked in a parallel or offset fashion, contribute to the cohesive energy of the crystal. The combination of strong hydrogen bonds and weaker interactions like C-H···π and π-π stacking dictates the formation of complex three-dimensional supramolecular architectures.

Table 2: Plausible Supramolecular Synthons in the Crystal Structure of this compound

Synthon TypeDescriptionExpected Role in Crystal Packing
N-H···Br Hydrogen BondInteraction between the amino group (donor) and the bromide anion (acceptor).Primary driving force for crystal packing, likely forming chains or layers. nih.gov
C-H···Br Hydrogen BondInteraction between aromatic/methyl C-H groups (donors) and the bromide anion (acceptor).Secondary interactions that provide additional stability and link the primary motifs. nih.gov
π-π StackingInteraction between the aromatic rings of adjacent quinolinium cations.Contributes to the stabilization of the crystal lattice by holding the cations together.
C-H···π InteractionsInteraction between C-H bonds and the π-system of the quinolinium ring.Further stabilizes the three-dimensional network.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. For this compound, the spectra would be characterized by vibrations of the quinolinium core, the amino group, and the methyl group.

The IR spectrum is expected to show characteristic bands for the N-H stretching vibrations of the amino group in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations of the quinolinium ring would appear around 3100-3000 cm⁻¹. The C-C and C-N stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1650-1400 cm⁻¹ region. nih.gov The N-H bending vibration of the amino group would likely be observed around 1600 cm⁻¹. The C-H bending vibrations of the methyl group would be found in the 1450-1375 cm⁻¹ range.

Raman spectroscopy, which is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, would provide complementary information. The symmetric stretching of the quinolinium ring is expected to give a strong Raman signal. DFT calculations on related quinoline derivatives have shown that protonation at the nitrogen atom can cause significant changes in the Raman bands in the 1650-1500 cm⁻¹ region, which can serve as marker bands. pdbj.org

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Amino (-NH₂)N-H Stretch3400 - 3200IR
Amino (-NH₂)N-H Bend~1600IR
Aromatic RingC-H Stretch3100 - 3000IR, Raman
Aromatic RingC=C/C=N Stretch1650 - 1400IR, Raman
Methyl (-CH₃)C-H Stretch2975 - 2850IR, Raman
Methyl (-CH₃)C-H Bend1450 - 1375IR

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of this compound in the UV-Vis region is expected to be characterized by intense absorption bands arising from π-π* electronic transitions within the aromatic quinolinium system. The presence of the amino group, a strong electron-donating group, at the 4-position is likely to cause a significant red-shift (bathochromic shift) of the absorption maxima compared to the parent 1-methylquinolinium cation.

Studies on similar quinoline derivatives have shown that the absorption spectra are influenced by the substitution pattern and the solvent polarity. For aminoquinolines, the absorption spectrum typically ranges from 280 to 510 nm. nih.gov The quaternization of the nitrogen atom and the presence of the amino group are expected to result in a complex spectrum with multiple absorption bands.

The main absorption bands can be attributed to π-π* transitions within the quinolinium ring. The introduction of the amino group can lead to intramolecular charge transfer (ICT) transitions, where electron density is transferred from the amino group to the electron-deficient quinolinium ring upon photoexcitation. These ICT bands are often broad and sensitive to the polarity of the solvent. A study on new synthetic quinoline derivatives, including those with an aminophenyl group, showed absorption bands in the 220-240 nm range associated with the aromatic rings, and other bands at longer wavelengths. acs.org

Table 4: Expected UV-Vis Absorption Maxima and Electronic Transitions

Wavelength Range (nm)Type of TransitionAssociated Structural Feature
220 - 280π-πQuinolinium ring system
> 280π-π and Intramolecular Charge Transfer (ICT)Extended conjugation due to the amino group

Intermolecular Interactions and Supramolecular Chemistry

Molecular Recognition and Host-Guest Interactions

Molecular recognition is a fundamental concept in supramolecular chemistry, describing the specific binding of a "guest" molecule to a complementary "host" molecule. This process is driven by a combination of non-covalent interactions. The 1-Methylquinolin-1-ium-4-amine cation possesses structural features that make it a candidate for participation in host-guest chemistry.

The planar, electron-deficient quinolinium ring system can act as a binding site for electron-rich guest molecules through π-π stacking and cation-π interactions. Furthermore, the amino group at the 4-position and the N-methyl group can participate in hydrogen bonding and electrostatic interactions, respectively.

While specific host-guest complexes involving 1-Methylquinolin-1-ium-4-amine;bromide are not extensively documented in the literature, the broader class of quinolinium derivatives has been shown to engage in molecular recognition. For instance, quinolinium-based molecular knots and links demonstrate anion recognition, a process guided by the electrostatic and structural features of the quinolinium moiety Current time information in NA.. The principles of "non-covalent click chemistry," which rely on strong and specific molecular recognition between complementary partners, can be applied to functionalized quinolinium salts for applications such as the targeted delivery of molecules researchgate.net. The design of synthetic hosts capable of selectively binding quinolinium guests is an active area of research, with potential applications in sensing and catalysis.

Non-Covalent Interactions in Solution and Solid State

The intermolecular forces at play in this compound are crucial for understanding its physical and chemical properties. These interactions are prevalent in both the solution and solid phases.

In the solid state, this compound is expected to form extensive hydrogen bonding networks. The primary amine group (-NH2) at the 4-position of the quinolinium cation is a potent hydrogen bond donor. It can form strong N-H···Br hydrogen bonds with the bromide anion.

The planar aromatic system of the 1-methylquinolin-1-ium cation makes it highly susceptible to π-π stacking interactions. These interactions occur when two aromatic rings are in close, parallel proximity, and they are a significant driving force in the self-assembly of aromatic molecules. In the solid state, the quinolinium cations are likely to arrange in a stacked fashion, maximizing the overlap of their π-orbitals.

Studies on related quinolinium salts have shown the presence of π-π interactions between pairs of quinolinium rings, which contribute to the stability of the crystal structure researchgate.net. The extent of these interactions can be influenced by the presence and nature of substituents on the quinolinium ring. In the case of 1-Methylquinolin-1-ium-4-amine, the amino group can modulate the electron density of the aromatic system, thereby influencing the strength and geometry of the π-π stacking. The interplay between hydrogen bonding and π-π stacking dictates the final crystal packing arrangement.

The primary electrostatic interaction in this compound is the strong coulombic attraction between the positively charged 1-methylquinolin-1-ium cation and the negatively charged bromide anion. This cation-anion interaction is a dominant force in the formation and stability of the salt.

Beyond the simple ion pairing, the delocalized positive charge on the quinolinium ring makes it a good candidate for cation-π interactions. These interactions occur between a cation and the electron-rich face of a π-system. While less common in the self-assembly of the pure compound, cation-π interactions could be significant in the context of molecular recognition, where the quinolinium cation could bind to an electron-rich aromatic guest.

Self-Assembly Processes and Ordered Architectures Formation

The combination of hydrogen bonding, π-π stacking, and electrostatic interactions drives the self-assembly of this compound into ordered supramolecular architectures. In the solid state, this self-assembly leads to the formation of a crystalline lattice with a specific, repeating three-dimensional structure.

The crystal structures of analogous compounds, such as 7-amino-2,4-dimethylquinolinium salts, reveal the formation of interesting three-dimensional supramolecular networks nih.gov. These networks are stabilized by a combination of strong N-H···anion and O-H···anion hydrogen bonds, as well as weaker C-H···anion, C/N-H···π contacts, and π-π stacking interactions involving the quinoline (B57606) moieties nih.gov. The specific architecture of these assemblies can be influenced by the nature of the anion, suggesting that the bromide ion in this compound plays a crucial role in directing the self-assembly process. The formation of these ordered structures is a testament to the directional and specific nature of the underlying non-covalent interactions.

Computational Modeling of Molecular Interactions (e.g., Molecular Docking for Analogues)

4-Aminoquinoline (B48711) derivatives are known for their biological activities, and molecular docking has been employed to understand their mechanism of action. For instance, docking studies of 4-aminoquinoline-pyrimidine hybrids have been used to investigate their binding to the active site of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (Pf-DHFR-TS), a key enzyme in malaria parasites. These studies have shown that the 4-aminoquinoline scaffold can form crucial interactions within the enzyme's active site, guiding the design of more potent inhibitors.

Similarly, molecular docking of hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives has identified P. falciparum lactate (B86563) dehydrogenase as a potential molecular target. The docking analyses revealed key binding interactions that contribute to the observed biological activity. These computational studies on analogues provide valuable insights into the types of interactions that the 1-Methylquinolin-1-ium-4-amine scaffold can engage in, highlighting its potential for forming specific hydrogen bonds and hydrophobic interactions with biological macromolecules.

Advanced Academic Applications

Fluorescent Probes and Sensors in Analytical Chemistry

Fluorescent sensors are powerful tools in analytical chemistry, offering high sensitivity and the ability to visualize analytes in complex environments. These sensors typically consist of a fluorophore, which emits light, and a binding site that interacts with the target analyte. This interaction must cause a detectable change in the fluorophore's properties, such as its emission intensity or wavelength. nih.gov Compounds based on the quinoline (B57606) scaffold are extensively studied as fluorophores for detecting various ions due to their favorable photophysical properties. mdpi.com

The 4-aminoquinolinium scaffold is a promising candidate for designing chemosensors for transition metal ions. The nitrogen atoms in the quinoline ring and the amino group can act as a chelating moiety, binding to metal ions. This binding event alters the electronic structure of the molecule, leading to a change in its fluorescence. nih.gov

Research on fluorescent proteins has demonstrated that metal ions like Cu²⁺, Ni²⁺, and Co²⁺ can quench fluorescence, while Zn²⁺ can sometimes enhance it. mdpi.com For instance, the cyan fluorescent protein AmCyan exhibits 80% fluorescence quenching by Cu²⁺, and 50% and 40% quenching by Co²⁺ and Ni²⁺, respectively. mdpi.com While direct studies on 1-Methylquinolin-1-ium-4-amine;bromide are not prominent in the search results, the principle of chelation-enhanced quenching or enhancement is well-established for related structures. For example, sensors incorporating moieties like di-2-picolylamine (DPA) with a quinoline fluorophore have shown high selectivity for Zn²⁺. nih.gov The interaction with the metal ion can restrict intramolecular rotation and block non-radiative decay pathways, leading to fluorescence enhancement, a process known as chelation-enhanced fluorescence (CHEF).

The table below summarizes the response of various fluorescent probes, including those with quinoline-related structures, to different metal ions, illustrating the common mechanisms of detection.

Fluorescent Probe/SystemTarget Ion(s)Observed EffectMechanism
AmCyan (Fluorescent Protein)Cu²⁺, Ni²⁺, Co²⁺Fluorescence QuenchingMetal-induced quenching
BFPms1 (Fluorescent Protein)Cu²⁺, Zn²⁺Quenching (Cu²⁺), Enhancement (Zn²⁺)Metal-specific interaction
Quinoline with di-2-picolylamine (DPA)Zn²⁺Fluorescence EnhancementChelation-Enhanced Fluorescence (CHEF)
Phen Green-SKFe(II), Al(III)Fluorescence QuenchingChelation-Enhanced Quenching

This table presents data on various fluorescent systems to illustrate general principles, as direct data for this compound was not available in the search results.

The detection of anions is crucial in environmental and biological monitoring. One advanced strategy for anion sensing involves the use of molecular aggregates that exhibit aggregation-induced emission (AIE). nih.govmdpi.com In this mechanism, a sensor molecule (AIEgen) is non-fluorescent or weakly fluorescent when dissolved but becomes highly emissive upon forming aggregates. nih.govmdpi.commdpi.com The presence of a target anion can either promote aggregation (turn-on) or disrupt existing aggregates (turn-off), leading to a change in fluorescence. mdpi.com

While the concept is well-established, the application of this compound for bromide sensing via this mechanism is not supported by the available search results. In a study on a related compound, 4-(pyrrol-1-yl)pyridine, various anions were tested for interference in the detection of nitrite. nih.gov Bromide was among the anions that showed no significant affinity or competitive binding towards the sensor system. nih.gov This suggests that for this class of compounds, selective anion sensing may be directed towards other anions, or that the specific aggregation-disaggregation mechanism for bromide is not favored.

"Light-up" or "turn-on" fluorescent probes are highly desirable because they produce a signal against a dark background, which enhances sensitivity. nih.govresearchgate.net This effect often arises when the probe's fluorescence is initially quenched and is then "switched on" by an interaction with the analyte. This can happen through various mechanisms, such as the restriction of intramolecular rotation (as in AIE-based sensors) or the modulation of photoinduced electron transfer (PET).

Derivatives of 4-aminonaphthalimide, which are structurally related to the 4-aminoquinoline (B48711) core, are well-known for their environment-sensitive fluorescence and have been developed as "light-up" probes. nih.govnih.govnih.gov For example, a 4-aminonaphthalimide-based probe for hypochlorous acid (HOCl) shows a rapid fluorescence response upon reaction with the analyte. nih.gov Similarly, amino acids incorporating the 4-aminophthalimide (B160930) fluorophore can exhibit a dramatic increase in fluorescence quantum yield (over 900-fold) upon binding to a protein partner, which restricts the fluorophore's environment and enhances emission. nih.govnih.gov

Although specific research on this compound as a "light-up" probe was not identified in the search results, its structural features suggest potential in this area. The 4-amino-1-methylquinolinium (B372543) cation possesses a charge-transfer character that could be modulated by analyte binding to create a "light-up" response.

Role in Photocatalytic Systems

Photocatalysis utilizes light to accelerate a chemical reaction. A photocatalyst absorbs light to generate a high-energy excited state, which can then initiate chemical transformations through energy or electron transfer.

The search for new photocatalysts is a vibrant area of chemical research. While direct evidence for this compound as a photocatalyst is absent in the provided search results, related heterocyclic compounds are known to participate in photocatalytic cycles. For instance, significant progress has been made in dual catalytic systems that combine a transition metal catalyst with an organic Lewis base, such as derivatives of 4-aminopyridine. These systems can enable complex cascade reactions.

The redox potential of a molecule describes its tendency to accept or donate electrons. This property is fundamental to its potential role in photocatalysis and other electron-transfer reactions. The one-electron reduction of quinones, for example, is a key step in biological electron transport chains, and their redox potentials have been calculated using quantum chemical methods. nih.gov The calculated one-electron reduction potential (E m(Q/Q·-)) for ubiquinone in water is -163 mV. nih.gov

The generation of radicals from amino-containing compounds is also a significant area of study. nih.gov For instance, α-amino radicals can be generated reductively from iminium ions through visible-light-activated ion-pair charge-transfer complexes. cam.ac.uk While the specific redox potential and radical-generating capabilities of this compound have not been detailed in the search results, a study on the related compound 4-amino-4'-methyldiphenylamine found that it acts as a reversible redox indicator with a formal potential described by the equation E = 0.735 - 0.059 pH. nih.gov This indicates that amino-substituted aromatic compounds can have well-defined redox behavior.

The table below shows the redox potentials of some relevant compounds to provide context for the potential electrochemical behavior of quinolinium derivatives.

Compound/SystemRedox ProcessPotential (vs. NHE, unless noted)
UbiquinoneQ/Q·⁻-163 mV (Calculated in water)
MenaquinoneQ/Q·⁻-260 mV (Calculated in water)
PlastoquinoneQ/Q·⁻-154 mV (Calculated in water)
4-amino-4'-methyldiphenylamineOxidized/Reduced FormE = 0.735 - 0.059 pH (vs. SCE)
Methionine-containing dipeptidesMet(•+)/Met1 V - 2 V

This table includes data for various compounds to illustrate the range of redox properties in related systems, as direct data for this compound was not available in the search results.

Applications in Advanced Materials Science

The exploration of quinolinium salts in materials science is driven by their distinctive electronic and optical properties. While direct applications of this compound are not extensively documented, the behavior of analogous quinoline and quinolinium compounds provides a strong basis for its potential utility in several advanced fields.

Quinoline derivatives are well-established components in the architecture of Organic Light-Emitting Diodes (OLEDs), where they can function as electron transporters, hole blockers, or emissive materials. researchgate.netdergipark.org.tr For instance, complexes like 2-hydroxy-quinoline lithium (Liq) and 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines have been successfully integrated into OLED devices. researchgate.netsnu.ac.kr The use of a Liq/Ca/Al cathode structure has been shown to improve power efficiency by as much as 70% due to enhanced electron injection. snu.ac.kr The fundamental mechanism relies on the ability of these materials to facilitate charge carrier injection and transport, which is crucial for the recombination process that generates light.

The cationic nature of the quinolinium ring in this compound suggests its potential use as a component in the electron injection layer (EIL) or as a dopant in the emissive layer. The permanent positive charge could help in lowering the electron injection barrier from the cathode, a significant challenge in OLED design. snu.ac.kr Furthermore, the electronic properties of the quinoline moiety can be tuned by substituents; the presence of the 4-amino group in the target compound would modulate its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the color and efficiency of the emitted light if used in an emissive layer. researchgate.net

The operational stability and power conversion efficiency (PCE) of perovskite solar cells (PSCs) are critical challenges for their commercialization. rsc.orgmdpi.com A prominent strategy to address these issues involves "additive engineering," where specific compounds are introduced into the perovskite precursor solution to improve the quality of the resulting thin film. rsc.orgmdpi.com Large organic cations, particularly quaternary ammonium (B1175870) salts, have been shown to be effective in this role. These cations can passivate defects at the grain boundaries and surface of the perovskite crystal, suppress ion migration, and control crystallization kinetics to yield larger, more uniform grains. mdpi.comnih.gov

For example, the introduction of methylammonium (B1206745) chloride (MACl) as an additive can significantly enhance film morphology and lead to PSCs with a PCE as high as 23.61%, a substantial improvement over control devices. mdpi.com Similarly, other additives like butyramidinium chloride have been used to passivate defects, resulting in devices that retain 93% of their initial efficiency after 1000 hours under maximum power point tracking. rsc.org

Given these precedents, this compound, as a cationic species with a bulky aromatic group, is a plausible candidate for perovskite additive engineering. Its quinolinium headgroup could interact with the lead-halide octahedra of the perovskite structure, while the bromide anion could help to heal halide vacancy defects. The size and shape of the cation could influence the dimensionality and stability of the perovskite structure, potentially enhancing its resistance to moisture and thermal degradation.

Quinoline and its derivatives are known to be sensitive to their chemical environment, a property that can be harnessed to create "smart" materials that exhibit changes in their optical properties in response to external stimuli such as pH, light, or the presence of specific ions. nih.gov A notable example involves a quinoline-containing diarylethene, which demonstrates reversible tri-color switching between red, green, and blue emission when stimulated by light and acid. nih.gov

In this system, the quinoline nitrogen acts as a base. Upon protonation, it forms a quinolinium cation, which drastically alters the electronic structure of the molecule. This change induces a strong intramolecular charge transfer character, leading to a significant shift in the absorption and emission spectra. nih.gov The methylated version of this compound, which contains a permanent quinolinium cation analogous to 1-Methylquinolin-1-ium-4-amine, is not photoreactive but exhibits room-temperature phosphorescence (RTP) in the solid state with an average lifetime of 1.9 ms. nih.gov This phenomenon is attributed to the enhanced intersystem crossing facilitated by the charge transfer between the donor and the quinolinium acceptor. nih.gov Such stimuli-responsive materials are highly sought after for applications in high-density optical data storage, security inks, and full-color displays. nih.gov The inherent quinolinium structure of this compound makes it a prime candidate for investigation into similar pH- or solvent-dependent chromic and fluorometric behaviors.

Interactions with Biomolecules (Mechanistic and Fundamental Studies)

The study of interactions between small molecules and biological macromolecules like nucleic acids and proteins is fundamental to drug discovery and molecular biology. The structural motifs of this compound—a planar aromatic system, a positive charge, and a hydrogen-bonding amino group—suggest a high propensity for such interactions.

The 4-aminoquinoline scaffold is recognized as a "privileged structure" for binding to structured RNA. nih.gov Research has shown that compounds with this core, such as chloroquine (B1663885) and tilorone, can bind site-specifically to RNA motifs like the stem-loop II motif (s2m) of the SARS-CoV-2 genome, inducing conformational changes and even dimerization of the RNA structure. nih.gov This ability to modulate RNA structure highlights the potential of 4-aminoquinolines to influence RNA-mediated biological functions, such as those regulated by riboswitches. nih.gov

In the context of DNA, related 4-quinolone compounds have been demonstrated to bind to and unwind the DNA double helix. nih.gov This interaction is often dependent on the presence of cations like Mg²⁺ and can exhibit a degree of sequence preference. nih.gov The binding modes for such planar aromatic molecules typically involve intercalation between base pairs or binding within the minor or major grooves of the DNA helix. The positive charge on the 1-methylquinolin-1-ium cation would strongly favor interaction with the negatively charged phosphate (B84403) backbone of both DNA and RNA, providing an initial electrostatic attraction that facilitates subsequent, more specific binding events.

The table below summarizes findings from studies on compounds structurally related to this compound, illustrating common interaction modes with nucleic acids.

Compound ClassNucleic Acid TargetObserved Interaction ModeKey FindingsReference
4-AminoquinolinesRNA (SARS-CoV-2 s2m, T-box riboswitch)Site-specific binding, Groove bindingInduces conformational changes and dimerization; modulates RNA function. nih.gov
4-Quinolones (Norfloxacin)DNAUnwinding of double helix (likely intercalation or groove binding)Binding is Mg²⁺ dependent and shows sequence preference. nih.gov
4-Aminophenol DerivativesHuman DNAHyperchromism and Bathochromic shift observedSuggests interaction with DNA, potentially as anticancer agents. nih.gov

Serum albumins, such as Bovine Serum Albumin (BSA) and its human homolog (HSA), are major transport proteins in the bloodstream, and their interactions with small molecules are critical to understanding pharmacokinetics. Ovalbumin (OVA), the primary protein in egg white, is also frequently used as a model protein in binding studies. nih.govbiointerfaceresearch.com

The interaction of small molecules with these proteins is typically investigated using spectroscopic techniques. For example, the binding of 4-aminoantipyrine (B1666024) to BSA was studied using fluorescence spectroscopy, which revealed a static quenching mechanism, indicating the formation of a stable ground-state complex. nih.gov Thermodynamic analysis showed that the binding was spontaneous and primarily driven by electrostatic forces. nih.gov Similarly, studies on other quinoline and aromatic derivatives with BSA and OVA have identified a combination of hydrophobic interactions, hydrogen bonding, and electrostatic forces as the drivers of complex formation. nih.govnih.gov

Given its structure, this compound would be expected to bind to proteins like BSA and OVA. The planar quinolinium ring could engage in hydrophobic interactions within the protein's binding pockets (such as Sudlow's sites I and II in BSA), while the cationic charge and 4-amino group could form electrostatic and hydrogen bonds with amino acid residues like glutamate, aspartate, and serine. nih.gov

The following table presents data from binding studies of analogous compounds with BSA and OVA, providing a framework for predicting the interaction parameters of this compound.

LigandProteinBinding Constant (K) (M⁻¹)Number of Binding Sites (n)Primary Driving ForcesReference
4-AminoantipyrineBovine Serum Albumin (BSA)~10⁴~1Electrostatic forces nih.gov
2-(4-methoxyanilino)naphthalene-1,4-dioneHuman Serum Albumin (HSA)~10⁵~1Hydrophobic interactions nih.gov
N-Phthaloyl Gamma-Aminobutyric AcidOvalbumin (OVA)Not specifiedNot specifiedHydrophobic forces, Electrostatic interactions biointerfaceresearch.com
Purine Alkaloids (e.g., Diprophylline)Ovalbumin (OVA)~10⁴~1Van der Waals forces, Hydrogen bonding nih.gov

Mechanisms of Fluorescence Enhancement upon Biomolecule Binding

The utility of "this compound" as a fluorescent probe in advanced academic applications is intrinsically linked to the significant enhancement of its fluorescence upon binding to biomolecules such as nucleic acids and proteins. While direct and exhaustive studies on this specific compound are not extensively documented in publicly available literature, the mechanisms governing its fluorescence enhancement can be inferred from the well-established photophysical principles of structurally related quinolinium and 4-amino-substituted aromatic compounds. The primary mechanisms believed to be responsible for this phenomenon include the restriction of intramolecular rotation leading to the inhibition of the Twisted Intramolecular Charge Transfer (TICT) state, changes in the local microenvironment polarity, and intercalation into the stacked base pairs of nucleic acids.

A key feature of molecules containing an amino group directly attached to an aromatic system is their potential to form a TICT state upon photoexcitation, particularly in polar solvents. In the ground state, the molecule is relatively planar. However, upon excitation, an electron is transferred from the amino group (the donor) to the quinolinium ring (the acceptor). If the amino group is free to rotate, the molecule can adopt a twisted conformation in the excited state. This TICT state is highly polar and stabilized by polar solvents, but it is often non-emissive or only weakly emissive, providing an efficient non-radiative decay pathway that quenches fluorescence.

When "this compound" binds to a biomolecule, such as inserting into a DNA groove or fitting into the pocket of a protein, the steric hindrance imposed by the surrounding biomolecular structure restricts the rotation of the C-N bond of the 4-amino group. This restriction inhibits the formation of the non-emissive TICT state. As a result, the excited state is forced to decay via the radiative pathway from a more planar, locally excited (LE) state, leading to a substantial increase in the fluorescence quantum yield and intensity.

The fluorescence of "this compound" is also highly sensitive to the polarity of its immediate surroundings, a property known as solvatochromism. In a polar aqueous environment, the fluorescence of many organic dyes is quenched due to interactions with water molecules, which can accept excited-state energy. The binding sites within biomolecules, such as the minor groove of DNA or the hydrophobic pockets of proteins, create a significantly less polar and more rigid microenvironment.

Upon binding, the fluorophore is shielded from the quenching effects of bulk water. This sequestration into a hydrophobic pocket minimizes non-radiative decay processes that are facilitated by solvent relaxation and intermolecular hydrogen bonding with water. The lower dielectric constant of the binding site environment leads to an increase in the fluorescence quantum yield and often a blue shift in the emission spectrum.

The planar, cationic, and aromatic structure of the quinolinium core of "this compound" makes it a prime candidate for intercalation into double-stranded DNA or RNA. In this binding mode, the flat quinolinium ring system inserts itself between the stacked base pairs of the nucleic acid. This insertion has two major consequences that enhance fluorescence.

Firstly, similar to binding in a protein pocket, the environment between the base pairs is significantly less polar than the surrounding aqueous solution, which reduces solvent-mediated quenching. Secondly, the rigid structure of the DNA double helix severely restricts the vibrational and rotational freedom of the intercalated molecule. This increased rigidity slows down non-radiative decay pathways that are dependent on molecular motion, thereby favoring the radiative decay pathway of fluorescence. Studies on analogous compounds have shown that this mode of binding can result in a significant enhancement of fluorescence emission. rsc.org For instance, related 4-amino substituted cationic compounds have demonstrated a notable increase in fluorescence when bound to sequences rich in guanine (B1146940) and adenine. rsc.org

To illustrate the proposed mechanisms, the following conceptual data tables outline the expected changes in the photophysical properties of "this compound" in different environments.

Table 1: Conceptual Photophysical Properties Based on Environment

EnvironmentProposed Binding StateExpected Fluorescence Quantum Yield (ΦF)Expected Fluorescence Lifetime (τF)Primary Mechanism of Fluorescence Enhancement
Water (Polar Solvent)Free in solutionLowShortEfficient non-radiative decay via TICT and solvent quenching.
Non-polar SolventFree in solutionModerateModerateReduced solvent quenching and less favorable TICT formation.
DNA SolutionIntercalated/Groove BoundHighLongRestriction of intramolecular rotation (TICT inhibition) and reduced solvent accessibility.
Protein (Hydrophobic Pocket)Bound within pocketHighLongRestriction of intramolecular rotation and sequestration from water.

Table 2: Influence of Binding Mode on Fluorescence Enhancement

Binding ModeBiomolecule TargetDegree of Rotational RestrictionChange in Environmental PolarityExpected Fluorescence Enhancement
IntercalationDNA/RNAHighSignificant DecreaseStrong
Groove BindingDNA/RNAModerate to HighModerate DecreaseModerate to Strong
Hydrophobic InteractionProteinHighSignificant DecreaseStrong
Surface Electrostatic InteractionProtein/MembraneLow to ModerateMinor to Moderate DecreaseWeak to Moderate

These tables conceptualize how the interplay between the inhibition of non-radiative decay pathways and the alteration of the local environment upon binding to a biomolecule leads to the observed fluorescence enhancement of "this compound", making it a sensitive probe for biological systems.

Conclusion and Future Perspectives

Summary of Key Research Advancements on 1-Methylquinolin-1-ium-4-amine;bromide

Research on the specific compound this compound is not extensively documented in publicly available literature. However, by examining advancements in the broader field of quinolinium salts and 4-aminoquinolines, we can infer the current state of knowledge and potential characteristics of this compound.

The synthesis of quinolinium salts is well-established, typically involving the Menshutkin reaction, where a quinoline (B57606) derivative is N-alkylated with an alkyl halide. In the case of this compound, this would logically involve the reaction of 4-aminoquinoline (B48711) with methyl bromide. The general methodology for the synthesis of related quinolinium bromides has been described, often involving heating the reactants in a suitable solvent. For example, the synthesis of 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide is achieved by reacting quinoline with an α-bromo ketone in acetonitrile. mdpi.com Similarly, the preparation of other N-alkylated quinolinium salts has been reported through reactions with various alkyl halides. rsc.org

The biological significance of related compounds suggests potential avenues of interest for this compound. For example, 4-aminoquinolines are a well-known class of compounds with diverse biological activities, most notably as antimalarial agents. nih.gov Furthermore, the isomeric compound, 5-amino-1-methylquinolinium (B14899983) iodide, has been identified as a selective inhibitor of nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme implicated in obesity and related metabolic disorders. ingredientsnetwork.comdtic.milsigmaaldrich.com This finding highlights the potential for substituted 1-methylquinolinium (B1204318) salts to exhibit significant biological effects.

A summary of related research findings is presented in the table below:

Compound/ClassResearch FindingReference
4-AminoquinolinesServe as a basis for antimalarial drugs. nih.gov
5-Amino-1-methylquinolinium iodideActs as a selective inhibitor of NNMT. ingredientsnetwork.comdtic.milsigmaaldrich.com
1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromideSynthesized via Menshutkin reaction and characterized by NMR, MS, and X-ray crystallography. mdpi.com
1-carboxymethyl-4-methylquinolinium bromideSynthesized by reacting 4-methylquinoline (B147181) with bromoacetic acid. rsc.org

Unexplored Research Avenues and Emerging Trends

The field of quinolinium-based chemical research is dynamic, with several unexplored avenues and emerging trends that could be applied to the study of this compound.

A significant underexplored area is the comprehensive biological screening of this specific compound. Given the known activities of related 4-aminoquinolines and isomeric aminomethylquinolinium salts, a thorough investigation into the potential antimicrobial, anticancer, and enzyme inhibitory activities of this compound is warranted. nih.govorgsyn.org The discovery of 5-amino-1-methylquinolinium as an NNMT inhibitor suggests that a systematic evaluation of other positional isomers, including the 4-amino derivative, could yield novel therapeutic agents. ingredientsnetwork.comdtic.mil

An emerging trend in heterocyclic chemistry is the development of novel synthetic methodologies, including catalytic and environmentally benign processes. nih.gov Applying these modern synthetic strategies to the preparation of this compound could lead to more efficient and sustainable production methods. This includes exploring alternative methylating agents and catalytic systems to avoid the use of potentially hazardous reagents.

Another promising research direction is the incorporation of 1-Methylquinolin-1-ium-4-amine as a structural motif in more complex molecular architectures. The development of hybrid molecules, where the quinolinium core is linked to other pharmacophores, has shown promise in overcoming drug resistance in various therapeutic areas. researchgate.net The amino group at the 4-position provides a convenient handle for further chemical modification and conjugation to other bioactive moieties.

Furthermore, the application of computational and theoretical chemistry represents a valuable tool for predicting the properties and potential applications of this compound. researchgate.net Molecular modeling studies could help in understanding its interaction with biological targets and guide the design of new derivatives with enhanced activity and selectivity.

Challenges and Opportunities in Quinolinium-Based Chemical Research

Quinolinium-based chemical research, while rich with potential, faces several challenges and offers significant opportunities.

One of the primary challenges lies in achieving regioselectivity during the functionalization of the quinoline ring system. The synthesis of specific substituted quinolines can sometimes lead to mixtures of isomers, which can be difficult to separate and purify. ucsf.edu Developing more selective synthetic methods is a key area of ongoing research.

Another challenge is the potential for drug resistance to quinoline-based therapeutic agents. nih.gov This necessitates the continuous development of new derivatives and combination therapies to circumvent resistance mechanisms. The exploration of novel mechanisms of action for quinolinium compounds is also crucial.

Despite these challenges, the opportunities in quinolinium chemistry are vast. The quinoline scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. This versatility provides a platform for the discovery of new drugs for various diseases.

The development of quinolinium-based materials is another area of growing interest. Their unique photophysical and electronic properties make them suitable for applications in organic electronics, sensors, and imaging agents. The quaternization of the quinoline nitrogen can be used to tune these properties, opening up possibilities for the design of novel functional materials.

Q & A

Q. What are the established synthetic methodologies for preparing 1-Methylquinolin-1-ium-4-amine bromide?

The synthesis typically involves quaternization of 4-aminoquinoline with methyl bromide. Key steps include:

  • Methylation : Reacting 4-aminoquinoline with methyl bromide in a polar aprotic solvent (e.g., THF) under controlled temperature (20–40°C).
  • Purification : Column chromatography using methanol/dichloromethane (1:99 v/v) to isolate the product .
  • Characterization : Confirm the structure via 1H^1H NMR (e.g., methyl group resonance at δ ~2.58 ppm) and mass spectrometry (e.g., m/z 251/253 for brominated analogs) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., aromatic protons, methyl groups) and carbon frameworks.
  • Mass Spectrometry : High-resolution MS confirms molecular weight and bromide counterion presence.
  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks, crucial for verifying ionic interactions in the solid state .

Advanced Research Questions

Q. How can experimental design address low yields in the quaternization step?

  • Solvent Optimization : Test polar solvents (e.g., DMF, THF) to stabilize transition states.
  • Temperature Gradients : Perform reactions at 30°C, 40°C, and 50°C to assess kinetic vs. thermodynamic control.
  • Counterion Effects : Compare bromide with other anions (e.g., Cl^-, I^-) to study ion-pairing efficiency .

Q. What strategies resolve discrepancies between computational and experimental hydrogen-bonding patterns?

  • Graph Set Analysis : Use Etter’s formalism to categorize hydrogen bonds (e.g., D, C, or R motifs) and compare with density functional theory (DFT)-predicted geometries .
  • SHELXL Refinement : Apply anisotropic displacement parameters and twin refinement in SHELXL to resolve disorder in crystal structures .

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be managed?

  • Twinning Analysis : Use SHELXD for initial structure solution and SHELXL for twin refinement (e.g., BASF parameter adjustment).
  • Disordered Solvent Masking : Apply SQUEEZE in PLATON to exclude unresolved electron density .

Methodological Challenges

Q. What are the limitations of using SHELX software for high-resolution macromolecular refinement?

  • Data Resolution : SHELXL is optimal for resolutions ≤1.0 Å; for lower resolutions, switch to PHENIX or REFMAC.
  • Hydrogen Atom Placement : Use HFIX commands in SHELXL to model riding hydrogens but validate with neutron diffraction if possible .

Q. How to validate synthetic intermediates when NMR data conflict with theoretical predictions?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings.
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to confirm amine group assignments .

Data Interpretation Tables

Analytical Challenge Recommended Technique Key Parameters
Crystal twinningSHELXL twin refinementBASF factor, HKLF5 format
Hydrogen bonding ambiguityGraph set analysisD^2$$_2(8) motifs, R_2$$^2(12)
Methyl group conformation1H^1H-1H^1H NOESYCross-peak intensity at δ ~2.5-3.0 ppm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.